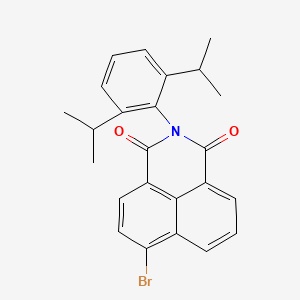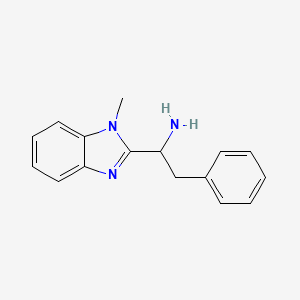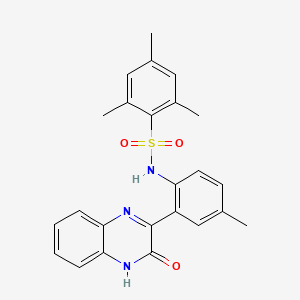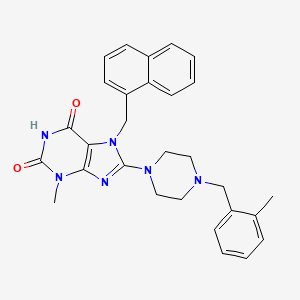
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide is a complex organic compound characterized by its unique structure, which includes a bromine atom, a naphthalene core, and a diisopropylphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as sodium tert-butoxide and a solvent like toluene, with the reaction mixture being stirred at elevated temperatures under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions such as the Suzuki–Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases like sodium tert-butoxide. The reactions are typically carried out in organic solvents such as toluene or dichloromethane under controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield extended aromatic systems, while substitution reactions can introduce various functional groups into the molecule .
Aplicaciones Científicas De Investigación
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide has diverse applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Materials Science: The compound is utilized in the synthesis of advanced materials with specific optical and electronic characteristics.
Medicinal Chemistry: Researchers explore its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Biological Studies: It is used in studies involving molecular interactions and mechanisms of action at the cellular level.
Mecanismo De Acción
The mechanism by which 4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide exerts its effects involves interactions with various molecular targets. Its structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments . The pathways involved may include electron transfer processes and binding to specific proteins or receptors .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2,6-diisopropylphenyl)-9-bromo-perylene-3,4-dicarboximide
- N-(2,6-diisopropylphenyl)-1,6,9,14-tetrakis(4-(1,1,3,3-tetramethylbutyl)phenoxy)-11-bromo-terrylene-3,4-dicarboximide
- N-(2,6-diisopropylphenyl)-1,6-bis(4-(1,1,3,3-tetramethylbutyl)phenoxy)-13-bromo-quarterrylene-3,4-dicarboximide
Uniqueness
4-bromo-N-(2,6-diisopropylphenyl)naphthalene-1,8-dicarboximide stands out due to its specific substitution pattern and the presence of the bromine atom, which imparts unique electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic behavior .
Propiedades
Fórmula molecular |
C24H22BrNO2 |
|---|---|
Peso molecular |
436.3 g/mol |
Nombre IUPAC |
6-bromo-2-[2,6-di(propan-2-yl)phenyl]benzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C24H22BrNO2/c1-13(2)15-7-5-8-16(14(3)4)22(15)26-23(27)18-10-6-9-17-20(25)12-11-19(21(17)18)24(26)28/h5-14H,1-4H3 |
Clave InChI |
VYPXFBSCNPZJHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![1-(3-Methoxyphenyl)-3-[2-oxo-3-(thiophen-2-ylmethyl)quinazolin-4-yl]urea](/img/structure/B14114064.png)

![8-(2,5-dimethoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14114072.png)
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)
![[(5R,6S,8R,9S,10S,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B14114085.png)


